1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene
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Overview
Description
1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene is an organic compound with the molecular formula C13H9Br2FO. It is a derivative of benzene, where the benzene ring is substituted with benzyloxy, dibromo, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions, where the starting materials are readily available and the reaction conditions are optimized for high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Major Products:
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 1-(Benzyloxy)-3,4-dichloro-2-fluorobenzene
- 1-(Benzyloxy)-3,4-diiodo-2-fluorobenzene
- 1-(Benzyloxy)-3,4-dibromo-2-chlorobenzene
Uniqueness: 1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs . The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2FO/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTBZBSENTVRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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